2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid
Overview
Description
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is a heterocyclic organic compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol It is characterized by the presence of an oxazinanone ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.
Substitution: The acetic acid moiety can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the oxazinanone ring, and substituted acetic acid derivatives. These products can be further utilized in various applications .
Scientific Research Applications
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazinanone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetic acid moiety can also participate in biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoazepan-3-yl)acetic acid: Similar in structure but with a different ring size.
(2-Oxo-1,3-oxazolidin-3-yl)acetic acid: Contains an oxazolidinone ring instead of an oxazinanone ring.
Uniqueness
2-(2-Oxo-1,3-oxazinan-3-yl)acetic acid is unique due to its specific ring structure and the presence of both oxazinanone and acetic acid functionalities.
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazinan-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-7-2-1-3-11-6(7)10/h1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGYGTNFBYWKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248371 | |
Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190392-66-5 | |
Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190392-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-2-oxo-2H-1,3-oxazine-3(4H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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